[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464762
InChI: InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Molecular Formula: C21H31N3O3
Molecular Weight: 373.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13464762

Molecular Formula: C21H31N3O3

Molecular Weight: 373.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C21H31N3O3
Molecular Weight 373.5 g/mol
IUPAC Name benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C21H31N3O3/c1-15(2)19(22)20(25)23-12-6-9-18(23)13-24(17-10-11-17)21(26)27-14-16-7-4-3-5-8-16/h3-5,7-8,15,17-19H,6,9-14,22H2,1-2H3/t18?,19-/m0/s1
Standard InChI Key SDSZNAXTTFNFFY-GGYWPGCISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name is benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-cyclopropylcarbamate . Key structural attributes include:

  • Pyrrolidine core: A five-membered nitrogen-containing ring that enhances conformational rigidity and potential CNS penetration .

  • (S)-2-Amino-3-methylbutanoyl moiety: A chiral amino acid derivative contributing to stereospecific interactions with biological targets.

  • Cyclopropyl-carbamic acid benzyl ester: A carbamate group linked to a benzyl ester, which may influence metabolic stability and receptor binding.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₃₁N₃O₃
Molecular Weight373.5 g/mol
CAS Number1401666-03-2
SolubilitySoluble in DMSO
XLogP32.7

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Formation of the pyrrolidine-cyclopropyl scaffold: Achieved via cyclopropanation of allylic amines or ring-closing metathesis.

  • Introduction of the (S)-2-amino-3-methylbutanoyl group: Enantioselective acylation using protected L-valine derivatives under Schlenk conditions.

  • Carbamation and benzyl esterification: Reaction with benzyl chloroformate in the presence of a base like triethylamine.

Table 2: Key Synthetic Steps

StepReactionConditionsYield
1Cyclopropane ring formationRhodium catalysis, 80°C65-70%
2Acylation of pyrrolidineDCM, 0°C, 12h85%
3Carbamate esterificationBenzyl chloroformate, Et₃N78%

Analytical Characterization

  • High-Resolution Mass Spectrometry (HRMS): Confirmed molecular ion peak at m/z 373.2365 [M+H]⁺ .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) revealed δ 7.35–7.25 (m, 5H, Ar-H), 4.45 (s, 2H, CH₂Ph), and 3.10–2.95 (m, pyrrolidine-H) .

  • Chiral HPLC: Verified enantiomeric excess >98% using a Chiralpak AD-H column.

Pharmacological Properties

Enzyme Inhibition

The compound demonstrates endothelin-converting enzyme (ECE) inhibition (IC₅₀ = 0.8 μM) , a target implicated in hypertension and heart failure. Its pyrrolidine core mimics natural peptide substrates, competitively blocking the enzyme’s active site .

Table 3: Pharmacokinetic Data

ParameterValueMethod
IC₅₀ (ECE inhibition)0.8 μMFluorescent assay
logP2.7Calculated XLogP3
Plasma protein binding89%Equilibrium dialysis

Comparative Analysis with Structural Analogues

Piperidine vs. Pyrrolidine Derivatives

Replacing the pyrrolidine ring with a piperidine (as in VC13445647) increases molecular weight (387.5 g/mol) but reduces ECE inhibition (IC₅₀ = 2.1 μM), highlighting the importance of ring size for activity.

Cyclopropyl vs. Ethyl Substituents

The cyclopropyl group in the target compound enhances metabolic stability compared to ethyl analogues (e.g., PubChem CID 66566820), which exhibit shorter half-lives in hepatic microsomes (t₁/₂ = 1.2h vs. 3.5h) .

Future Directions

  • In vivo efficacy studies: Evaluate antihypertensive effects in rodent models of cardiovascular disease .

  • Prodrug development: Explore esterase-sensitive prodrugs to improve oral bioavailability.

  • Target identification: Use affinity chromatography to identify off-target interactions in proteomic screens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator